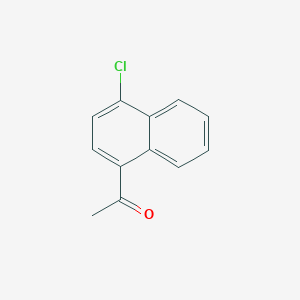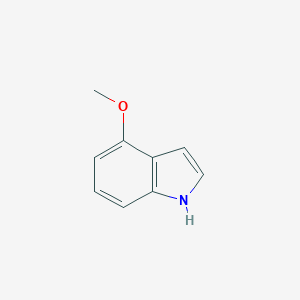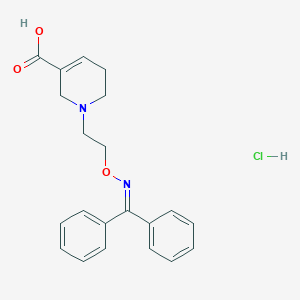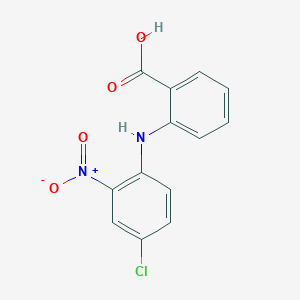
2-((4-氯-2-硝基苯基)氨基)苯甲酸
描述
Synthesis Analysis
The synthesis of compounds similar to 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid involves several steps, including nitration, reduction, and acetylation. For instance, Vasin et al. (2013) describe the synthesis of 6-amino-7-chloro-2-(2-hydroxyphenyl)-2H-benzotriazole-4-carboxylic acid derivatives containing chlorine and nitro groups. This process involves reduction and acetylation reactions, followed by further chemical conversions to obtain a variety of derivatives (V. S. Vasin, T. Y. Koldaeva, & V. Perevalov, 2013).
Molecular Structure Analysis
The molecular structure of compounds containing chloro, nitro, and amino groups in their benzoic acid derivatives is characterized using various spectroscopic techniques. Baul et al. (2009) report on the structure of azo-benzoic acids, employing NMR, UV-VIS, and IR spectroscopy to confirm the structures and investigate acid-base dissociation and azo-hydrazone tautomerism in solution (T. Baul et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 2-((4-Chloro-2-nitrophenyl)amino)benzoic acid derivatives are diverse. For example, Qu Jian (2007) details the conversion of 2-chloro-6-nitrotoluene to 2-chloro-6-amino-benzoic acid through a series of steps including reduction, acylation, oxidation, and hydrolysis, resulting in a product with a purity of 95% after recrystallization (Qu Jian, 2007).
科学研究应用
Enzyme Activity Determination : It is used as a chromogenic substrate for determining aliphatic penicillin acylase activity, as mentioned in the study "Chromogenic analogues of penicillin dihydroF and penicillin K for the continuous spectrophotometric determination of aliphatic penicillin acylase activity" by Arroyo et al. (2002) (Arroyo et al., 2002).
Antimalarial Agent : The compound has potential as an anti-malarial agent, specifically the derivative [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone 4g, with an IC(50) of 47 nM against multi-drug resistant Plasmodium falciparum strain Dd2. This is discussed in "Structure-activity relationships of novel anti-malarial agents: part 5. N-(4-acylamino-3-benzoylphenyl)-[5-(4-nitrophenyl)-2-furyl]acrylic acid amides" by Wiesner et al. (2003) (Wiesner et al., 2003).
Antibacterial and Antifungal Activity : N-2,4-Dinitrophenyl- and N-4,5-dichloro-2-nitrophenyl-α-amino acids and esters have been shown to reduce acute toxicity in mice while retaining some antibacterial and antifungal activity. This was demonstrated in the study "Comparative activities and toxicities. IV. Dinitro- and dichloronitro- phenylamino acids and esters" by Foye and Mortenson (1962) (Foye & Mortenson, 1962).
Synthesis of New AB-Type Monomers : N-(4,5-Dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid are used in the synthesis of new AB-type monomers for polybenzimidazoles, as reported in "Synthesis of new AB-type monomers for polybenzimidazoles from N-(4,5-dichloro-2-nitrophenyl)acetamide" by Begunov and Valyaeva (2015) (Begunov & Valyaeva, 2015).
Photodecomposition in Agricultural Chemistry : Ultraviolet irradiation of chlorobenzoic acids, including 2-, 3-, and 4-chlorobenzoic acids, leads to replacement of chlorine by hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This process is highlighted in "Photodecomposition of chlorobenzoic acids" by Crosby and Leitis (1969) (Crosby & Leitis, 1969).
安全和危害
未来方向
属性
IUPAC Name |
2-(4-chloro-2-nitroanilino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-8-5-6-11(12(7-8)16(19)20)15-10-4-2-1-3-9(10)13(17)18/h1-7,15H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBIOGPNJFKJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476386 | |
| Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Chloro-2-nitrophenyl)amino)benzoic acid | |
CAS RN |
60091-87-4 | |
| Record name | 2-(4-Chloro-2-nitroanilino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S)-6-Methoxy-4,6-dihydrofuro[3,2-c]pyran-2-one](/img/structure/B31198.png)
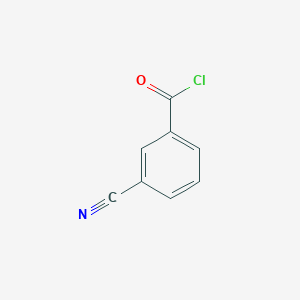
![(3As,4S,7aR)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-one](/img/structure/B31209.png)
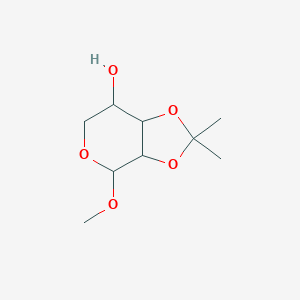
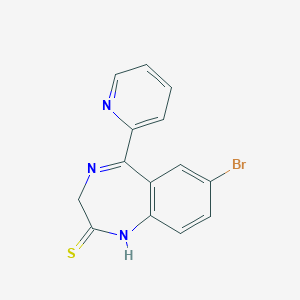
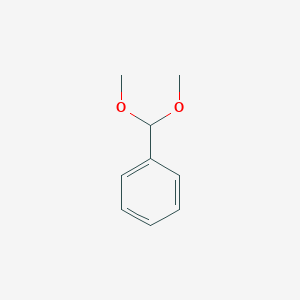
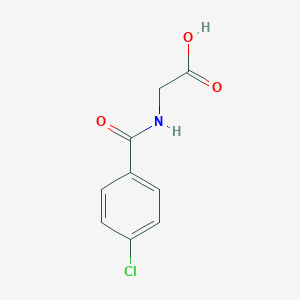
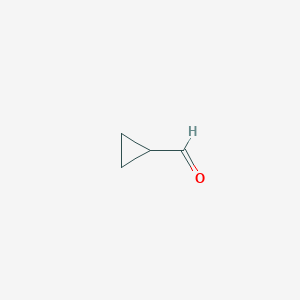
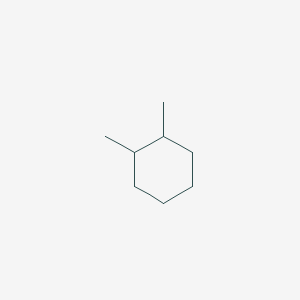
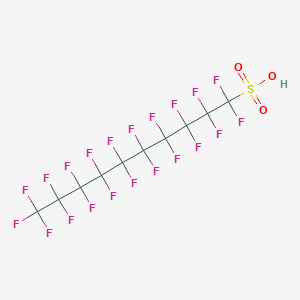
![Dinaphtho[2,1-b:1',2'-d]furan](/img/structure/B31230.png)
